Sch 1000 (bromide hydrate)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ipratropium bromide hydrate involves the esterification of tropic acid with isopropyl bromide in the presence of a base. The reaction typically occurs under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of ipratropium bromide hydrate follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ipratropium bromide hydrate primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohols, while oxidation reactions can produce carboxylic acids .
Scientific Research Applications
Ipratropium bromide hydrate is extensively used in scientific research due to its pharmacological properties. It is employed in studies related to:
Chemistry: Investigating the reactivity and stability of muscarinic receptor antagonists.
Biology: Understanding the role of muscarinic receptors in various physiological processes.
Medicine: Developing treatments for respiratory conditions such as chronic obstructive pulmonary disease and asthma.
Industry: Formulating inhalation therapies and other pharmaceutical products
Mechanism of Action
Ipratropium bromide hydrate exerts its effects by blocking muscarinic receptors, which are part of the parasympathetic nervous system. This inhibition prevents the binding of acetylcholine, leading to a decrease in cyclic guanosine monophosphate levels and subsequent relaxation of smooth muscles . The primary molecular targets are the M1, M2, and M3 receptors, with binding affinities of 2.9 nM, 2 nM, and 1.7 nM, respectively .
Comparison with Similar Compounds
Similar Compounds
Atropine: Another muscarinic receptor antagonist with similar bronchodilatory effects.
Tiotropium Bromide: A long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease.
Glycopyrrolate: A muscarinic antagonist used to reduce salivation and respiratory secretions
Uniqueness
Ipratropium bromide hydrate is unique due to its specific binding affinities for the M1, M2, and M3 receptors, making it highly effective in relaxing smooth muscles without significant systemic side effects. Its rapid onset of action and suitability for inhalation therapy further distinguish it from other similar compounds .
Properties
Molecular Formula |
C20H32BrNO4 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
[(5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide;hydrate |
InChI |
InChI=1S/C20H30NO3.BrH.H2O/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H;1H2/q+1;;/p-1/t16-,17?,18?,19?,21?;;/m0../s1 |
InChI Key |
KEWHKYJURDBRMN-BXBUDBIISA-M |
Isomeric SMILES |
CC(C)[N+]1([C@H]2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-] |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-] |
Origin of Product |
United States |
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